2-Azabicyclo[2.2.2]oct-5-ene
Description
2-Azabicyclo[2.2.2]oct-5-ene (CAS 3693-58-1) is a bicyclic amine with a rigid [2.2.2] ring system. Its molecular formula is C₇H₁₁N (molecular weight 109.1689 g/mol), and it features a nitrogen atom at the bridgehead position . The compound’s IUPAC InChIKey (MSSNLHVTCZSIKB-UHFFFAOYSA-N) highlights its stereochemical uniqueness . Its ionization energy in the gas phase is 8.35 ± 0.05 eV, indicating moderate electron-donating capacity .
Properties
CAS No. |
3693-58-1 |
|---|---|
Molecular Formula |
C7H11N |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
2-azabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C7H11N/c1-3-7-4-2-6(1)5-8-7/h1,3,6-8H,2,4-5H2 |
InChI Key |
MSSNLHVTCZSIKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]hept-5-ene (CAS 6671-85-8)
- Molecular Formula : C₆H₉N (molecular weight 95.14 g/mol) .
- Physical Properties : Boiling point = 137.6°C, density = 1.006 g/cm³, vapor pressure = 6.98 mmHg at 25°C .
- Structural Differences : The [2.2.1] system has a smaller bicyclic framework compared to [2.2.2], resulting in higher ring strain and distinct reactivity.
2-Oxa-5-azabicyclo[2.2.1]heptane (CAS 279-33-4)
Derivatives of 2-Azabicyclo[2.2.2]oct-5-ene
Ring-Opening Reactions
- 2-Azabicyclo[2.2.2]oct-5-ene : Undergoes anti-1,2 and anti-1,4 ring-opening with alcohols/water, mediated by indium triflate. The [2.2.2] system’s rigidity restricts syn-1,4 products .
- 2-Azabicyclo[2.2.1]hept-5-ene : Produces syn-1,4 products in addition to anti-1,2 and anti-1,4, attributed to lower steric hindrance .
Pharmacological and Industrial Relevance
Pharmaceutical Derivatives
- Enantiomerically Enriched Derivatives : (1R,4R)-7-oxo-2-azabicyclo[2.2.2]oct-5-ene derivatives are key intermediates in asymmetric synthesis .
- Antibiotic Scaffolds : Complex bicyclic structures (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene) are featured in pharmacopeial standards for β-lactam antibiotics .
Industrial Production
- Market Analysis : The hydrochloride salt of 2-azabicyclo[2.2.2]octane is produced globally, with feasibility studies highlighting scalable synthesis routes .
Key Comparative Data Table
| Property | 2-Azabicyclo[2.2.2]oct-5-ene | 2-Azabicyclo[2.2.1]hept-5-ene | 2-Oxa-5-azabicyclo[2.2.1]heptane |
|---|---|---|---|
| Molecular Formula | C₇H₁₁N | C₆H₉N | C₅H₉NO |
| Molecular Weight (g/mol) | 109.1689 | 95.14 | 99.13 |
| CAS Number | 3693-58-1 | 6671-85-8 | 279-33-4 |
| Boiling Point (°C) | N/A | 137.6 | N/A |
| Ionization Energy (eV) | 8.35 | N/A | N/A |
| Key Applications | Drug intermediates, catalysts | Epibatidine analogs | Chiral catalysts |
| Reactivity in Ring-Opening | Anti-1,2 and anti-1,4 only | Anti-1,2, anti-1,4, syn-1,4 | N/A |
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